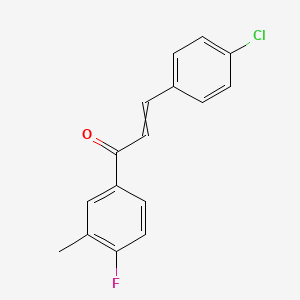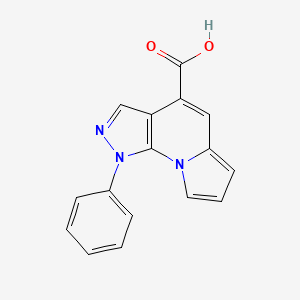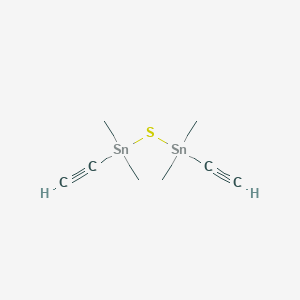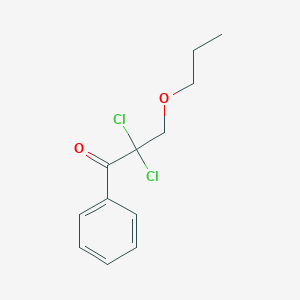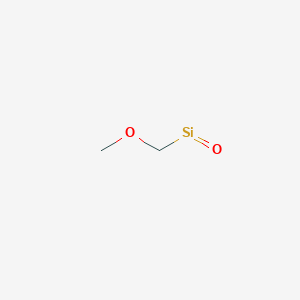
CID 78061002
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061002” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061002 involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthesis may involve the chlorination of silicides, such as calcium silicide, to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve the use of crystal forms and preparation techniques that provide good physiochemical stability, regular crystal habit, and good particle size uniformity . The process is optimized for impurity removal, ease of filtration, and high yield.
Chemical Reactions Analysis
Types of Reactions: CID 78061002 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it is stable under air or nitrogen at temperatures up to 400°C but decomposes in the presence of Lewis bases even at room temperature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include chlorinating agents and bases. The reaction conditions are carefully controlled to ensure the desired outcomes, such as the production of silicon-based components for semiconducting devices .
Major Products Formed: The major products formed from reactions involving this compound include silicon tetrachloride and dodecachloroneopentasilane. These products are useful in various applications, including the manufacturing of photovoltaic cells .
Scientific Research Applications
CID 78061002 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, while in industry, it is utilized in the production of semiconducting devices and other advanced materials .
Mechanism of Action
The mechanism of action of CID 78061002 involves its interaction with specific molecular targets and pathways. For example, it may act as a reagent in deoxygenation reactions, where it interacts with phosphine oxides to produce the desired products
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061002 include hexachlorodisilane and other chlorosilanes. These compounds share similar chemical properties and are used in related applications .
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and produce valuable products makes it a compound of significant interest in scientific research and industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial practitioners alike.
Properties
Molecular Formula |
C2H5O2Si |
|---|---|
Molecular Weight |
89.14 g/mol |
InChI |
InChI=1S/C2H5O2Si/c1-4-2-5-3/h2H2,1H3 |
InChI Key |
YRUZSSMINRASQS-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


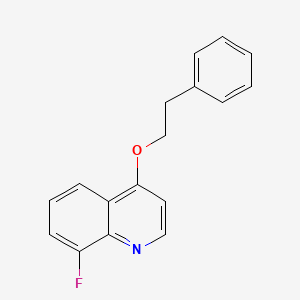


![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
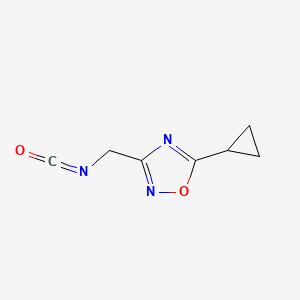

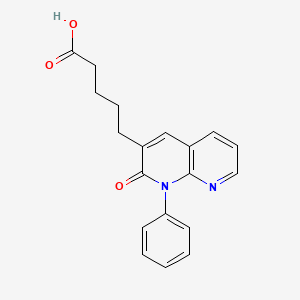
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
